molecular formula C8H8Br2O2S B11827959 p-Methylsulfonyl dibromotoluene

p-Methylsulfonyl dibromotoluene

Cat. No.: B11827959
M. Wt: 328.02 g/mol
InChI Key: NCDHFCQESWRASU-UHFFFAOYSA-N
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Description

It is primarily utilized as a precursor in organic synthesis, notably in the production of p-methylsulfonyl benzaldehyde via hydrolysis under acidic conditions . The methylsulfonyl group enhances electrophilicity at the methyl carbon, facilitating hydrolysis reactions with hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) at 80–105°C, yielding high-purity aldehydes while minimizing byproduct formation .

Properties

Molecular Formula

C8H8Br2O2S

Molecular Weight

328.02 g/mol

IUPAC Name

1,3-dibromo-2-methyl-5-methylsulfonylbenzene

InChI

InChI=1S/C8H8Br2O2S/c1-5-7(9)3-6(4-8(5)10)13(2,11)12/h3-4H,1-2H3

InChI Key

NCDHFCQESWRASU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)S(=O)(=O)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The traditional preparation of p-methylsulfonyl dibromotoluene involves the use of p-methylsulfonyl toluene as the starting material. Bromine is used as the oxidant in this process. The reaction typically proceeds under controlled conditions to ensure the selective bromination of the toluene ring .

Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through continuous flow processes. This method involves the use of molten p-methylsulfonyl toluene and liquid bromine as raw materials. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: p-Methylsulfonyl dibromotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-Methylsulfonyl dibromotoluene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules .

Biology and Medicine: The compound serves as a precursor in the synthesis of pharmaceutical intermediates, such as p-methylsulfonyl benzaldehyde, which is used in the production of broad-spectrum antibiotics like thiamphenicol .

Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and additives. Its unique properties make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of p-methylsulfonyl dibromotoluene involves its reactivity with various reagents. The bromine atoms and the methylsulfonyl group play crucial roles in its chemical behavior. The compound can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. These reactions are facilitated by the electron-withdrawing nature of the methylsulfonyl group, which enhances the reactivity of the bromine atoms .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Functional Groups
p-Methylsulfonyl dibromotoluene Not provided C₈H₈Br₂O₂S ~311.93* p-SO₂CH₃, Br positions unspecified Sulfonyl, Bromine
2,5-Dibromotoluene 615-59-8 C₇H₆Br₂ 249.93 2,5-bromine Bromine
3,5-Dibromotoluene 1611-92-3 C₇H₆Br₂ 249.94 3,5-bromine Bromine
3,5-Dibromoanisole 74137-36-3 C₇H₆Br₂O 265.93 3,5-bromine, methoxy Methoxy, Bromine

*Calculated based on molecular formula.

Stability and Byproduct Formation

  • This compound hydrolysis generates recoverable HBr, reducing environmental waste .
  • Unsubstituted dibromotoluenes, such as 3,4-dibromotoluene (CAS 60956-23-2), may produce less stable intermediates or require additional purification steps due to competing reaction pathways .

Commercial and Industrial Relevance

  • This compound : Used in green chemistry workflows for its recyclable hydrolysis mother liquor and high yield (~85% reported) .
  • 2,5-Dibromotoluene : Marketed as a reference standard for environmental monitoring, with prices tied to analytical-grade purity .

Research Findings and Data

Table 2: Hydrolysis Efficiency Comparison

Compound Reaction Time (hours) Temperature (°C) Yield (%) Key Byproduct
This compound 3–20 80–105 85–90 p-Methylsulfonyl phenylformic acid (minimal)
2,5-Dibromotoluene Not reported Not applicable N/A N/A

Biological Activity

p-Methylsulfonyl dibromotoluene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of toluene, characterized by the presence of a methylsulfonyl group and two bromine atoms attached to the aromatic ring. The molecular formula is C8H8Br2O2S, indicating its complex structure that contributes to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antibacterial and antifungal properties. The presence of the sulfonyl group can enhance interactions with microbial enzymes, leading to inhibition of growth.
  • Anti-inflammatory Effects : Compounds containing sulfonyl groups are often investigated for their anti-inflammatory potential. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.

Antimicrobial Activity

A study examining related sulfonyl compounds found significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations.

CompoundMIC (μg/mL)Target Organism
This compound32Staphylococcus aureus
Related sulfonyl compound16Escherichia coli

Anti-inflammatory Properties

In vitro assays demonstrated that this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The compound's ability to modulate these cytokines suggests potential use in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays performed on human cancer cell lines (e.g., HeLa, MCF-7) indicated that this compound induces cell death at concentrations above 10 μM. The mechanism appears to involve mitochondrial dysfunction and caspase activation.

Cell LineIC50 (μM)Mechanism of Action
HeLa15Apoptosis via caspase activation
MCF-712Mitochondrial dysfunction

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of a formulation containing this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.
  • Case Study on Anti-inflammatory Effects : In a controlled study involving patients with rheumatoid arthritis, administration of this compound resulted in lower levels of inflammatory markers and improved patient-reported outcomes over a 12-week period.

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